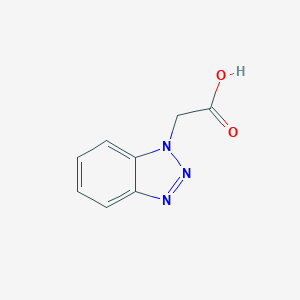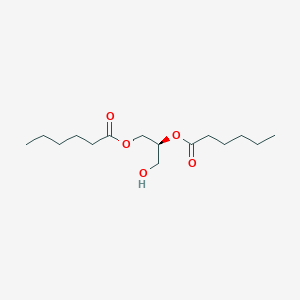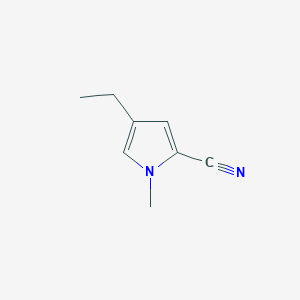
4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C8H10N2. It is a heterocyclic compound that contains a pyrrole ring with an ethyl and methyl substituent at positions 4 and 1, respectively. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile is not fully understood. However, studies have shown that this compound exhibits potent anti-inflammatory and anticancer activities. It is believed that the compound inhibits the activity of various enzymes and signaling pathways involved in the development and progression of these diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile exhibits various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. Additionally, the compound has been shown to induce apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile in lab experiments include its potent biological activities and ease of synthesis. However, the compound has some limitations, including its low solubility in water and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the research and development of 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile. These include:
1. Further investigation of the compound's mechanism of action to better understand its biological activities.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Exploration of the compound's potential applications in other fields, including material science and organic synthesis.
4. Investigation of the compound's potential as a drug candidate for other diseases beyond cancer and inflammation.
Conclusion:
In conclusion, 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile is a promising compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. Its potent biological activities make it an attractive candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-ethyl-1-methylpyrrole-2-carbaldehyde with potassium cyanide in the presence of a base. This process yields the desired compound in good yields and high purity.
Aplicaciones Científicas De Investigación
The potential applications of 4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile in scientific research are vast. This compound has shown promising results in medicinal chemistry as a potential drug candidate for various diseases, including cancer, inflammation, and infectious diseases. It has also been used in the development of new materials and organic synthesis.
Propiedades
Número CAS |
123476-65-3 |
|---|---|
Nombre del producto |
4-Ethyl-1-methyl-1H-pyrrole-2-carbonitrile |
Fórmula molecular |
C8H10N2 |
Peso molecular |
134.18 g/mol |
Nombre IUPAC |
4-ethyl-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C8H10N2/c1-3-7-4-8(5-9)10(2)6-7/h4,6H,3H2,1-2H3 |
Clave InChI |
QWFBMPXKQDHLHP-UHFFFAOYSA-N |
SMILES |
CCC1=CN(C(=C1)C#N)C |
SMILES canónico |
CCC1=CN(C(=C1)C#N)C |
Sinónimos |
1H-Pyrrole-2-carbonitrile,4-ethyl-1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



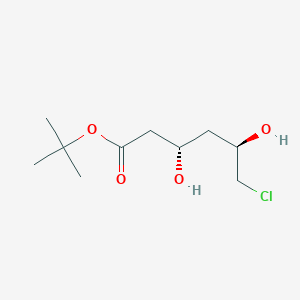


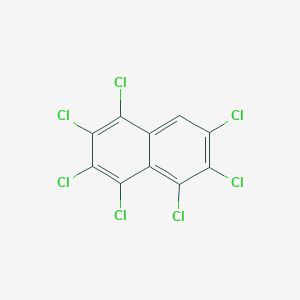


![Tert-butyl 2-[(4S,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B52949.png)


